molecular formula C6H13NO2 B13517165 o-(2-(Tetrahydrofuran-2-yl)ethyl)hydroxylamine

o-(2-(Tetrahydrofuran-2-yl)ethyl)hydroxylamine

Cat. No.: B13517165
M. Wt: 131.17 g/mol
InChI Key: AVLBRATXXJXTLH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of solvents like methanol or dimethyl sulfoxide (DMSO) and may require specific temperature and pressure settings to optimize yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with enhanced safety and efficiency measures. The process may include purification steps such as distillation or crystallization to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-(2-(Tetrahydrofuran-2-yl)ethyl)hydroxylamine can undergo oxidation reactions, leading to the formation of oximes or nitroso compounds.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where the hydroxylamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions may vary depending on the substituent, but typical reagents include alkyl halides or acyl chlorides.

Major Products:

Scientific Research Applications

Chemistry:

Biology:

Medicine:

  • Investigated for its potential therapeutic applications, including the development of new drugs targeting specific molecular pathways.

Industry:

Mechanism of Action

The mechanism of action of o-(2-(Tetrahydrofuran-2-yl)ethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications .

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

O-[2-(oxolan-2-yl)ethyl]hydroxylamine

InChI

InChI=1S/C6H13NO2/c7-9-5-3-6-2-1-4-8-6/h6H,1-5,7H2

InChI Key

AVLBRATXXJXTLH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCON

Origin of Product

United States

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